2,6-Difluorobenzoate

ionization constant fluorobenzoic acid acidity pKa comparison

2,6-Difluorobenzoate (CAS 385-00-2 as the conjugate acid) is a fluorinated benzoic acid derivative featuring ortho,ortho′-difluoro substitution. This substitution pattern confers distinct electronic and steric properties that differentiate it from mono‑fluorinated, meta‑fluorinated, and non‑fluorinated benzoate analogs.

Molecular Formula C7H3F2O2-
Molecular Weight 157.09 g/mol
Cat. No. B1233279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorobenzoate
Synonyms2,6-difluorobenzoate
2,6-difluorobenzoate calcium dihydrate
2,6-difluorobenzoic acid
Molecular FormulaC7H3F2O2-
Molecular Weight157.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)[O-])F
InChIInChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/p-1
InChIKeyONOTYLMNTZNAQZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluorobenzoate for Research and Industrial Procurement: Key Compound Properties and Comparator Context


2,6-Difluorobenzoate (CAS 385-00-2 as the conjugate acid) is a fluorinated benzoic acid derivative featuring ortho,ortho′-difluoro substitution. This substitution pattern confers distinct electronic and steric properties that differentiate it from mono‑fluorinated, meta‑fluorinated, and non‑fluorinated benzoate analogs [1]. The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis and as a ligand in coordination chemistry. Its unique ortho‑fluorine arrangement strongly influences acidity, redox behaviour, and nucleophilic aromatic substitution regioselectivity relative to other fluorobenzoates [1].

Why 2,6-Difluorobenzoate Cannot Be Replaced by Other Fluorobenzoates in Research and Industrial Applications


The ortho,ortho′-difluoro substitution in 2,6-difluorobenzoate creates a distinct electronic environment that cannot be replicated by mono‑fluorinated or meta‑substituted analogs. The dual ortho‑fluorine effect dramatically increases acidity relative to 2‑fluorobenzoate (pKa 3.27 vs. 2.34) [1], alters redox tuning in metal complexes [2], and directs exclusive ipso‑substitution in nucleophilic aromatic reactions—a selectivity not observed with 2,6‑dimethoxy or 2,6‑dichloro analogs [3]. These quantitative and qualitative differences mean that generic substitution with a different fluorobenzoate would alter reaction outcomes, complex stability, or biological activity in ways that are predictable yet detrimental to the intended application.

Quantitative Differentiation of 2,6-Difluorobenzoate: Head-to-Head and Cross-Study Comparative Evidence


pKa and Acidity: 2,6-Difluorobenzoic Acid vs. Mono‑Fluorinated and Non‑Fluorinated Benzoic Acids

2,6-Difluorobenzoic acid exhibits a predicted pKa of 2.34 ± 0.10 , whereas 2‑fluorobenzoic acid has a pKa of 3.27 (at 25 °C) [1] and 4‑fluorobenzoic acid has a pKa of 4.14 [2]. The parent benzoic acid has a pKa of 4.20. Thus, 2,6‑difluorobenzoic acid is approximately 8.5 × more acidic than 2‑fluorobenzoic acid and approximately 63 × more acidic than 4‑fluorobenzoic acid.

ionization constant fluorobenzoic acid acidity pKa comparison

Redox Potential Tuning in Diruthenium Paddlewheel Complexes: Quantitative Hammett Contribution of Ortho‑Fluorine in 2,6-Difluorobenzoate

In a systematic study of paddlewheel diruthenium(II,II) complexes [Ru2(FxPhCO2)4(THF)2], the redox potential E1/2 for the [Ru2(II,II)]/[Ru2(II,III)]+ couple spanned −40 mV to +350 mV vs. Ag/Ag+ in THF depending on the fluorination pattern of the benzoate ligand [1]. The ortho‑fluoro substituent in 2,6‑difluorobenzoate contributes a quasi‑Hammett parameter σ(o) ≈ 0.2, which shifts E1/2 to higher potentials linearly with the sum of Hammett parameters [1].

redox potential diruthenium complexes Hammett parameter

Regioselectivity in Nucleophilic Aromatic Substitution: Exclusive ipso‑C2‑Substitution with 2,6‑Difluorobenzoic Acid vs. Decarboxylation with 2,6‑Dimethoxybenzoic Acid

In the SNArAB reaction with organolithium reagents, 2,6‑difluorobenzoic acid yielded exclusively ipso‑C2‑substitution products without detectable ketone formation, whereas 2,6‑dimethoxybenzoic acid underwent partial decarboxylation leading to side products [1].

SNAr ipso-substitution fluorobenzoic acid reactivity

Optimal Application Scenarios for 2,6-Difluorobenzoate Driven by Differential Evidence


Pharmaceutical Intermediate Synthesis Requiring Enhanced Carboxylic Acid Acidity

The nearly ten‑fold higher acidity of 2,6‑difluorobenzoic acid (pKa 2.34) relative to 2‑fluorobenzoic acid (pKa 3.27) makes it the preferred scaffold for drug candidates where a more ionizable carboxylate enhances solubility, salt formation, or target binding at physiological pH [1]. This differentiation is particularly relevant in the design of anti‑inflammatory and analgesic agents that incorporate a 2,6‑difluorobenzoate moiety.

Design of Redox‑Active Metal‑Organic Frameworks (MOFs) with Precisely Tuned Electronic Properties

The quasi‑Hammett σ(o) ≈ 0.2 contribution of each ortho‑fluorine in 2,6‑difluorobenzoate allows incremental tuning of the redox potential in diruthenium paddlewheel complexes over a range of −40 mV to +350 mV [2]. This property is exploited in the construction of redox‑active MOFs such as [{Ru2(2,6‑F2PhCO2)4}2(BTDA‑TCNQ)], where the ligand's electronic profile directly influences magnetic ordering and host‑guest electron transfer behaviour [3].

Clean Synthesis of Ortho‑Substituted Anthranilic Acids via SNArAB Without Protecting Group Strategies

The exclusive ipso‑C2‑substitution of 2,6‑difluorobenzoic acid in SNArAB reactions with lithium amides enables one‑step access to anthranilic acid derivatives without the decarboxylation side‑products that plague 2,6‑dimethoxybenzoic acid [4]. This selectivity is critical for process chemistry routes where protecting group manipulation would add cost and reduce overall yield.

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